N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
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Overview
Description
The compound “N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide” is a complex organic molecule. It contains several functional groups including an acetamide group, a purine group (a type of heterocyclic aromatic compound), and methoxyphenyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the acetamide, purine, and methoxyphenyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings (in the purine and phenyl groups) and various functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetamide group could undergo hydrolysis, the purine group could participate in various substitution reactions, and the methoxyphenyl groups could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-29-22-21(23(33)30(2)25(29)34)31(15-20(32)26-13-16-5-9-18(35-3)10-6-16)24(28-22)27-14-17-7-11-19(36-4)12-8-17/h5-12H,13-15H2,1-4H3,(H,26,32)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBYKADUHSOEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)OC)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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